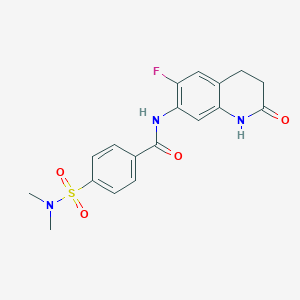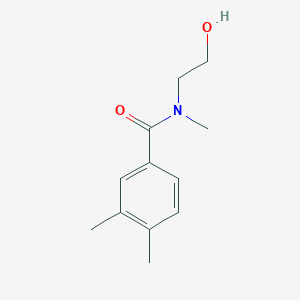![molecular formula C19H16ClN3O5S2 B7498830 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme and blocks the hydration of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have various physiological effects depending on the tissue and the specific carbonic anhydrase enzyme that is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide depend on the tissue and the specific carbonic anhydrase enzyme that is inhibited. Inhibition of carbonic anhydrase enzymes in the eye can lead to a decrease in intraocular pressure and is therefore being studied as a potential treatment for glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can lead to a decrease in the pH of the cerebrospinal fluid and is therefore being studied as a potential treatment for epilepsy. Inhibition of carbonic anhydrase enzymes in cancer cells can lead to a decrease in the pH of the tumor microenvironment and is therefore being studied as a potential treatment for cancer.
実験室実験の利点と制限
One of the major advantages of using 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to have cytotoxic effects on certain cell lines.
将来の方向性
There are several future directions for the research on 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as osteoporosis, obesity, and diabetes. Additionally, the compound's potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo is also being studied.
合成法
The synthesis of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide and 3-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-6-8-15(9-7-14)23-30(27,28)17-10-4-13(5-11-17)19(24)22-16-2-1-3-18(12-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEKNGXKBFAWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)





![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)

![2-chloro-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7498859.png)